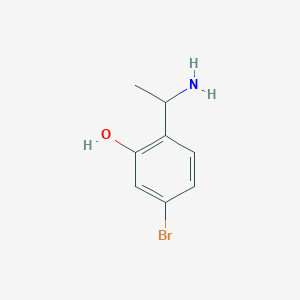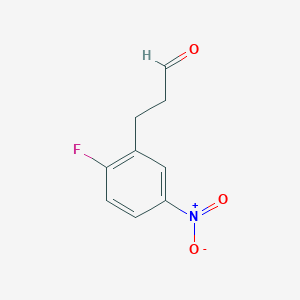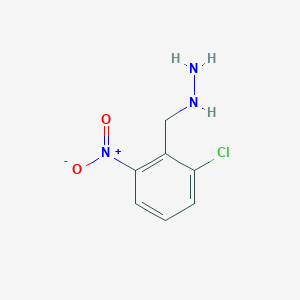
(2-Chloro-6-nitrobenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a chlorine atom at the 2-position and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrobenzyl)hydrazine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Chloro-6-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes or ketones in ethanol or methanol, often under reflux conditions.
Major Products
Reduction: (2-Chloro-6-aminobenzyl)hydrazine.
Substitution: Various substituted benzylhydrazines depending on the nucleophile used.
Condensation: Hydrazones.
Scientific Research Applications
(2-Chloro-6-nitrobenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of nitro and hydrazine functional groups on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-nitrobenzyl)hydrazine depends on the specific application and the target molecule. In general, the hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This can inhibit the function of enzymes that rely on carbonyl groups for their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-nitrobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Chloro-6-nitrobenzyl)alcohol: Similar structure but with a hydroxyl group instead of a hydrazine group.
(2-Chloro-6-nitrobenzyl)thiol: Similar structure but with a thiol group instead of a hydrazine group.
Uniqueness
(2-Chloro-6-nitrobenzyl)hydrazine is unique due to the presence of both a hydrazine moiety and a nitro group, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C7H8ClN3O2 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(2-chloro-6-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-3-7(11(12)13)5(6)4-10-9/h1-3,10H,4,9H2 |
InChI Key |
OWZJUPRWZVXONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


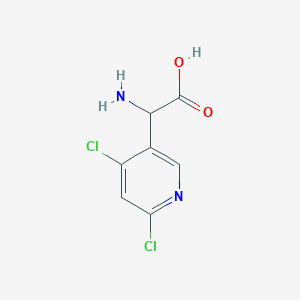
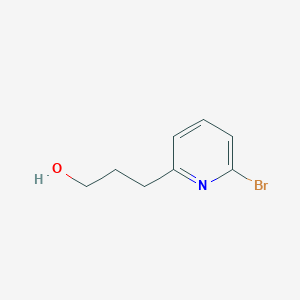
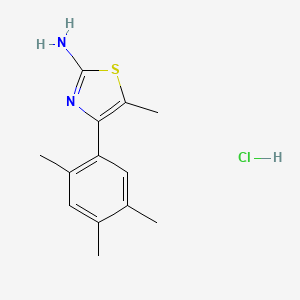
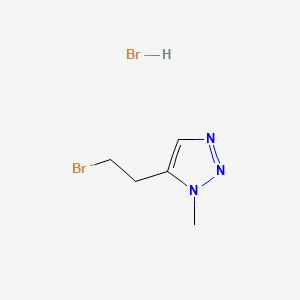

![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)
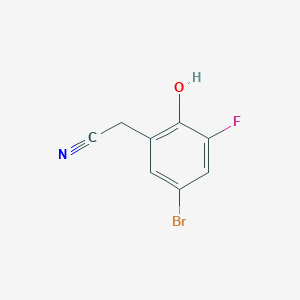
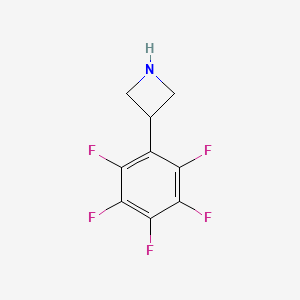
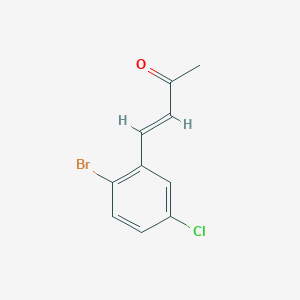
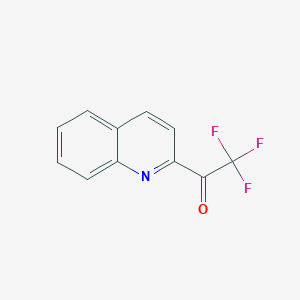
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)
